molecular formula C13H11ClN2 B3092981 3-(1-naphthyl)-1H-pyrazole hydrochloride CAS No. 1240313-95-4

3-(1-naphthyl)-1H-pyrazole hydrochloride

Cat. No. B3092981
CAS RN: 1240313-95-4
M. Wt: 230.69
InChI Key: KMVSZGUGDGGGMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of related compounds often involves multiple steps. For instance, the synthesis of naftifine hydrochloride includes three steps: starting with naphthalene, synthesizing 1-chloromethyl naphthalene crude product, then using 1-chloromethyl naphthalene crude product and methylamine to synthesize N-methyl-1-naphthyl methylamine .

Scientific Research Applications

Synthesis and Biological Activity

3-(1-naphthyl)-1H-pyrazole hydrochloride is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives play a crucial role in various fields, especially in medicinal chemistry due to their pharmacophore properties, acting as a backbone for many biologically active compounds. These compounds exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The synthesis of pyrazole derivatives involves condensation followed by cyclization, which can be performed under different conditions, including simple reaction conditions or microwave irradiation, to obtain high yields of the desired heterocyclic compounds (Dar & Shamsuzzaman, 2015).

Multicomponent Synthesis for Bioactive Derivatives

The multicomponent synthesis (MCR) of pyrazole derivatives, utilizing the pot, atom, and step economy (PASE) principles, has gained popularity in pharmaceutical and medicinal chemistry. This approach is favored for its efficiency in synthesizing bioactive molecules that contain the pyrazole moiety, demonstrating significant antibacterial, anticancer, antifungal, antioxidant, anti-inflammatory, antimycobacterial, antimalarial, and various other activities. The review by Becerra, Abonía, and Castillo (2022) emphasizes the importance of MCRs in developing pyrazole derivatives with potential therapeutic applications, highlighting the versatility and wide applicability of pyrazole in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazoles, are recognized for their therapeutic potential, exhibiting a broad spectrum of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives are synthesized through various methods, including reactions under microwave conditions, and have shown potential in addressing a wide range of health conditions. The vast pharmacological applications of pyrazoline derivatives underscore their significance in drug discovery and development, as highlighted in the literature (Shaaban, Mayhoub, & Farag, 2012).

Safety and Hazards

The safety data sheet for a related compound, 1-Naphthol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

Research on related compounds like 1-naphthol has entered a mature development stage. There is a renewed focus on potent and selective PKD modulators for unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases . The understanding of IR vibrations for more complex organic compounds with thiol substituent has also been improved .

properties

IUPAC Name

5-naphthalen-1-yl-1H-pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13;/h1-9H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVSZGUGDGGGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-naphthyl)-1H-pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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